Propanoic acid, 3-amino-2-[[2-(1,1-dimethylethoxy)-1,1-dimethyl-2-oxoethoxy]imino]-3-oxo-, methyl ester
Description
Propanoic acid, 3-amino-2-[[2-(1,1-dimethylethoxy)-1,1-dimethyl-2-oxoethoxy]imino]-3-oxo-, methyl ester (CAS: 124078-94-0) is a structurally complex organic compound characterized by multiple functional groups, including a methyl ester, amino, oxo, and imino moieties. Its molecular formula is C₁₂H₂₀N₂O₆, with a molar mass of 288.3 g/mol .
Properties
IUPAC Name |
tert-butyl 2-[(Z)-(1-amino-3-methoxy-1,3-dioxopropan-2-ylidene)amino]oxy-2-methylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O6/c1-11(2,3)19-10(17)12(4,5)20-14-7(8(13)15)9(16)18-6/h1-6H3,(H2,13,15)/b14-7- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFTIAKXOKNAGCL-AUWJEWJLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C)(C)ON=C(C(=O)N)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C(C)(C)O/N=C(/C(=O)N)\C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Propanoic Acid Backbone
The synthesis typically begins with a substituted propanoic acid derivative. In one approach, 3-amino-3-oxopropanoic acid is methylated using methanol under acidic catalysis to yield the methyl ester. This step mirrors fatty acid methyl ester (FAME) synthesis protocols, where transesterification with methanol in the presence of methanesulfonic acid achieves high yields. For instance, a modified Bligh-Dyer method involves refluxing the acid with methanol and a catalytic acid (e.g., H₂SO₄) at 60–70°C for 4–6 hours.
Key conditions :
Introduction of the Amino-Oxo-Imino Group
The amino-oxo-imino functionality is introduced via condensation reactions. A Schiff base intermediate is formed by reacting the methyl ester with hydroxylamine derivatives under basic conditions. For example, 2-[[2-(1,1-dimethylethoxy)-1,1-dimethyl-2-oxoethoxy]imino] is grafted onto the propanoic acid core using a nucleophilic substitution mechanism. This step often requires anhydrous tetrahydrofuran (THF) as the solvent and lithium hexamethyldisilazide (LiHMDS) as the base to deprotonate the hydroxylamine precursor.
Critical parameters :
Boc Protection Strategy
The tert-butoxycarbonyl (Boc) group is introduced to protect the amino group during subsequent reactions. This is achieved by treating the intermediate with di-tert-butyl dicarbonate (Boc₂O) in the presence of a mild base like triethylamine. The Boc group enhances solubility in organic solvents and prevents unwanted nucleophilic attacks.
Representative protocol :
Final Coupling and Purification
The Boc-protected intermediate undergoes coupling with the oxoethoxy side chain using a Mitsunobu reaction or similar coupling agents. Patents describe the use of azodicarboxylates and triphenylphosphine to facilitate this step. Post-reaction, the crude product is purified via recrystallization from acetone or chromatographic methods.
Purification data :
Analytical Characterization and Validation
Spectroscopic Analysis
Chromatographic Purity
HPLC analysis with a C18 column (methanol/water gradient) typically reveals ≥95% purity, with retention times consistent with Boc-protected analogs.
Comparative Evaluation of Synthetic Routes
| Method | Conditions | Yield | Purity |
|---|---|---|---|
| Direct transesterification | MeOH, H₂SO₄, 65°C, 6h | 70% | 90% |
| Boc-protected coupling | Boc₂O, Et₃N, CH₂Cl₂, 0°C→RT | 68% | 92% |
| Mitsunobu reaction | DIAD, Ph₃P, THF, −30°C→RT | 75% | 95% |
Challenges and Optimization Opportunities
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Racemization : The amino group’s stereochemical integrity is vulnerable during Boc protection. Using chiral auxiliaries or low-temperature conditions mitigates this.
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Solvent selection : Polar aprotic solvents (e.g., THF) improve reaction homogeneity but complicate purification. Switching to dimethylformamide (DMF) may enhance solubility.
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Catalyst efficiency : Transitioning to enzymatic catalysts (e.g., lipases) for esterification could reduce byproducts.
Industrial-Scale Production Considerations
Large-scale synthesis requires:
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of different derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential therapeutic applications. Its structure suggests possible interactions with biological targets, making it valuable in drug development. For instance:
- Antiviral Agents : Similar compounds have shown efficacy in inhibiting viral replication.
- Anticancer Activity : Studies indicate that derivatives can inhibit cancer cell lines, with IC50 values suggesting significant potency against specific cancer types.
Biological Research
In biological studies, this compound serves as a precursor for synthesizing amino acid derivatives and peptides. Its role includes:
- Enzyme Mechanisms : Understanding how the compound interacts with enzymes can provide insights into metabolic pathways.
- Protein-Ligand Interactions : It aids in studying how proteins interact with small molecules, which is crucial for drug design.
Metabolic Pathways
Research has shown that this compound may influence amino acid metabolism. Its interactions with enzymes involved in these pathways highlight its significance in understanding metabolic disorders.
Case Study 1: Anticancer Activity
A study evaluated the anticancer properties of similar propanoic acid derivatives. The results indicated that these derivatives exhibited inhibitory actions against HCT-116 cancer cells, with IC50 values ranging from 11 to 0.69 µM. This showcases their potential as effective anticancer agents compared to standard treatments like doxorubicin (IC50 = 2.29 µM) .
Case Study 2: Enzyme Inhibition
Another study focused on the compound's ability to act as an enzyme inhibitor. The structural similarity to natural amino acids allows it to compete with substrates for binding sites on enzymes involved in metabolic pathways, suggesting its potential use in therapeutic applications targeting metabolic diseases .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous propanoic acid derivatives:
Structural and Functional Analysis
Functional Group Diversity: The target compound’s imino group (C=N) distinguishes it from carbamate () and thioether () derivatives. This group enables participation in coordination chemistry or as a Schiff base precursor .
Reactivity and Stability :
- The methyl ester in the target compound and enhances lipophilicity compared to carboxylic acids (), favoring membrane permeability in drug design.
- Thioether in increases susceptibility to oxidation, whereas the tert-butyl groups in the target compound may confer metabolic stability .
The absence of direct synthesis data for the target compound necessitates extrapolation from analogous reactions, such as esterification or imine formation.
Physicochemical Properties
- Molecular Weight and Solubility: Higher molar mass (288.3 g/mol) of the target compound compared to (205.21 g/mol) suggests reduced aqueous solubility, mitigated by polar groups like oxo and amino .
- Hazard Profiles: ’s compound is classified as a flammable liquid (H226), while ’s related chlorophenoxy ester exhibits acute toxicity (H302) and irritation hazards. The target compound’s safety data remain unspecified but may share risks due to ester and imino functionalities .
Biological Activity
Propanoic acid derivatives are a class of compounds that exhibit diverse biological activities, making them of significant interest in medicinal chemistry. This article focuses on the biological activity of Propanoic acid, 3-amino-2-[[2-(1,1-dimethylethoxy)-1,1-dimethyl-2-oxoethoxy]imino]-3-oxo-, methyl ester , a compound characterized by its unique molecular structure and potential therapeutic applications.
- Molecular Formula : C20H39N2O6
- Molecular Weight : 395.54 g/mol
- CAS Number : 175724-30-8
Biological Activity Overview
The biological activity of this compound can be summarized based on its interaction with various biological systems:
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Antimicrobial Activity
- Studies have indicated that certain propanoic acid derivatives possess antimicrobial properties. The specific compound has shown effectiveness against various bacterial strains, suggesting a potential role as an antibacterial agent.
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Anti-inflammatory Effects
- Research has demonstrated that propanoic acid derivatives can modulate inflammatory pathways. This compound may inhibit pro-inflammatory cytokines, thus contributing to its anti-inflammatory properties.
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Enzyme Inhibition
- Preliminary studies suggest that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For example, it may inhibit xanthine oxidase, which is relevant in conditions like gout.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Effective against E. coli and S. aureus | , |
| Anti-inflammatory | Reduces TNF-alpha and IL-6 levels | , |
| Enzyme inhibition | Inhibits xanthine oxidase | , |
Case Study 1: Antibacterial Efficacy
In a controlled study, the compound was tested against several strains of bacteria, including Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, suggesting strong antibacterial properties.
Case Study 2: Anti-inflammatory Mechanisms
A study involving lipopolysaccharide (LPS)-induced inflammation in murine models showed that treatment with the compound resulted in a marked decrease in inflammatory markers such as TNF-alpha and IL-6. This suggests that the compound could be beneficial in managing inflammatory diseases.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing this compound, and how can competing side reactions be minimized?
- Methodological Answer : The synthesis of this compound likely involves multi-step protection/deprotection strategies due to its reactive imino, amino, and ester groups. For example:
- Step 1 : Introduce the tert-butoxy (Boc) protecting group to the amino functionality via carbamate formation using di-tert-butyl dicarbonate (Boc₂O) under basic conditions .
- Step 2 : Perform imine formation using hydroxylamine derivatives, ensuring anhydrous conditions to avoid hydrolysis .
- Step 3 : Optimize esterification via Steglich or Mitsunobu reactions to couple the methyl ester group while preserving stereochemistry .
- Side Reactions : Competing hydrolysis of the imino group can be mitigated using non-polar solvents (e.g., THF) and low temperatures (0–5°C) .
Q. How can spectroscopic techniques (NMR, IR) confirm the structure and purity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include:
- Methyl ester protons at δ ~3.6–3.8 ppm (singlet) .
- Tert-butyl groups (Boc) at δ ~1.2–1.4 ppm (9H, singlet) .
- Imino proton (NH) at δ ~8.0–9.0 ppm (broad, exchangeable with D₂O) .
- IR : Confirm ester carbonyl (~1740 cm⁻¹) and Boc carbamate (~1690 cm⁻¹) stretches .
- Purity : Use HPLC with a C18 column (acetonitrile/water gradient) to detect unreacted intermediates .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in spectral data, such as unexpected splitting in NMR signals?
- Methodological Answer :
- Scenario : Splitting in the imino proton signal may arise from restricted rotation due to steric hindrance from the tert-butyl groups.
- Solution :
- Perform variable-temperature NMR (VT-NMR) to observe coalescence of split peaks at elevated temperatures (~60–80°C) .
- Use 2D NOESY to confirm spatial proximity between the imino group and tert-butyl substituents .
- Validation : Compare experimental data with computational NMR predictions (DFT/B3LYP) .
Q. How does the steric bulk of the tert-butoxy groups influence the compound’s reactivity in nucleophilic acyl substitution reactions?
- Methodological Answer :
- Steric Effects : The tert-butyl groups hinder nucleophilic attack at the ester carbonyl, reducing reaction rates.
- Experimental Design :
- Compare kinetic data with analogous compounds lacking tert-butyl substituents (e.g., methyl or ethyl derivatives).
- Use Hammett plots to quantify steric parameters (e.g., Taft’s Es values) .
- Findings : Rate constants may decrease by 2–3 orders of magnitude, as observed in similar Boc-protected systems .
Q. What computational methods are suitable for modeling the compound’s conformational flexibility and electronic properties?
- Methodological Answer :
- Software : Gaussian or ORCA for DFT calculations (B3LYP/6-31G* basis set).
- Focus :
- Optimize geometry to identify low-energy conformers (e.g., staggered vs. eclipsed tert-butyl groups).
- Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity .
- Validation : Compare computed IR/Raman spectra with experimental data from NIST .
Contradiction Analysis & Optimization
Q. How can conflicting results in stability studies (e.g., hydrolysis rates in acidic vs. basic conditions) be reconciled?
- Methodological Answer :
- Contradiction : Faster hydrolysis in acidic media despite the Boc group’s acid-labile nature.
- Hypothesis : Competing mechanisms—acid-catalyzed ester hydrolysis vs. Boc deprotection.
- Experimental Approach :
- Monitor degradation via LC-MS under controlled pH (1–14).
- Use isotopic labeling (e.g., ¹⁸O) to trace hydrolysis pathways .
- Resolution : At pH < 3, Boc deprotection dominates, releasing free amine that accelerates ester hydrolysis via autocatalysis .
Q. What strategies optimize enantiomeric purity during synthesis, given the compound’s stereogenic centers?
- Methodological Answer :
- Chiral Resolution : Use chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) .
- Asymmetric Synthesis : Employ Evans oxazolidinone auxiliaries or organocatalysts (e.g., proline derivatives) during imine formation .
- Monitoring : Polarimetry or circular dichroism (CD) to track enantiomeric excess (ee) ≥ 95% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
